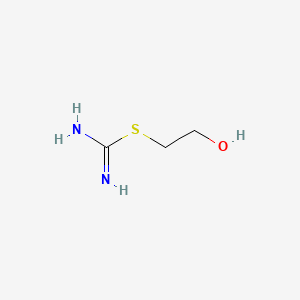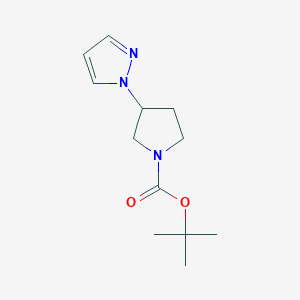
2-(Carbamimidoylsulfanyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carbamimidoylsulfanyl)ethan-1-ol is a useful research compound. Its molecular formula is C3H9BrN2OS and its molecular weight is 201.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Chemistry Applications
In the realm of green chemistry, research by Rosenthal, Puskas, and Wesdemiotis (2012) showcases the synthesis and characterization of disulfide polymers obtained via oxidation of a glycerol monomer containing a disulfide bond. Their work highlights an eco-friendly polymerization process that could potentially incorporate 2-(Carbamimidoylsulfanyl)ethan-1-ol for the development of biodegradable materials, emphasizing the polymer's rubbery nature and degradation capabilities under specific conditions (Rosenthal, Puskas, & Wesdemiotis, 2012).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the synthesis of novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, demonstrating significant anti-Helicobacter pylori activities, is notable. Carcanague and colleagues (2002) developed compounds with potent activity against this gastric pathogen, including strains resistant to conventional treatments, thereby underscoring the compound's potential as a lead in drug discovery efforts targeting gastrointestinal infections (Carcanague et al., 2002).
Materials Science and Nanotechnology
Zolfigol et al. (2015, 2016) conducted studies on the synthesis and application of novel, biological-based nano organocatalysts with urea moieties for green and efficient chemical synthesis. Their research illustrates the versatility of these catalysts in facilitating various organic reactions, which could include the functionalization or synthesis of compounds similar to this compound for advanced material applications (Zolfigol et al., 2015) (Zolfigol et al., 2016).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Carbamimidoylsulfanyl)ethan-1-ol involves the reaction of ethylene oxide with thiourea followed by hydrolysis of the resulting intermediate.", "Starting Materials": [ "Ethylene oxide", "Thiourea", "Water", "Hydrochloric acid" ], "Reaction": [ "Add thiourea to a solution of ethylene oxide in water", "Heat the mixture to 80-90°C for 4-6 hours", "Cool the reaction mixture and add hydrochloric acid to adjust the pH to 1-2", "Extract the product with ether", "Wash the ether layer with water and dry over anhydrous sodium sulfate", "Distill the ether to obtain 2-(Carbamimidoylsulfanyl)ethan-1-ol" ] } | |
CAS-Nummer |
2986-29-0 |
Molekularformel |
C3H9BrN2OS |
Molekulargewicht |
201.09 g/mol |
IUPAC-Name |
2-hydroxyethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C3H8N2OS.BrH/c4-3(5)7-2-1-6;/h6H,1-2H2,(H3,4,5);1H |
InChI-Schlüssel |
ZQNZNOCKUSGRAL-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)O |
Kanonische SMILES |
C(CSC(=N)N)O.Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide](/img/structure/B2550440.png)
![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)


![ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate](/img/structure/B2550446.png)
![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)
![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)
![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)
![4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2550451.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)
![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)
![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)


